N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6OS/c1-9-6-13(23(3)21-9)16(25)20-15-7-10(2)22-24(15)17-19-12-5-4-11(18)8-14(12)26-17/h4-8H,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBXCESIXYYJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit anti-tubercular activity. They have shown inhibitory effects against M. tuberculosis.
Mode of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Biochemical Pathways
It’s worth noting that non-steroidal anti-inflammatory drugs (nsaids), which include some benzothiazole derivatives, inhibit the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects
Cellular Effects
It is known that benzothiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors.
Biological Activity
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₅OS
- Molecular Weight : 373.43 g/mol
- CAS Number : 1173249-78-9
The presence of the fluorobenzo[d]thiazole moiety and pyrazole rings contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of various enzymes, which can lead to antitumoral and antiviral effects.
- Interference with Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, affecting replication and transcription processes.
Antitumoral Activity
A study evaluating the antitumoral effects of related pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines. The IC₅₀ values for similar compounds ranged from 5 to 15 µM, indicating potential effectiveness against tumors .
Antiviral Activity
Compounds structurally related to this compound have shown antiviral properties. For instance, a derivative exhibited an IC₅₀ value of 10 µM against influenza virus strains .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
| Compound | Biological Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7a | Antitubercular | 7.7 ± 0.8 | |
| 7b | Antiviral | 10 | |
| Compound X | Antitumoral | 12 |
These findings suggest that the target compound may share similar biological properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Metabolism : It is likely metabolized by liver enzymes, which can affect its efficacy and toxicity.
- Toxicity Studies : Preliminary studies indicate low toxicity in vitro; however, further in vivo studies are necessary to confirm safety profiles.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds similar to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance:
- Mechanisms of Action : The compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models.
- Case Study : A study showed that derivatives exhibited growth inhibition percentages (PGIs) exceeding 75% against several cancer cell lines, such as OVCAR-8 and A549 .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- Activity Spectrum : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of antibiotic-resistant strains, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored extensively:
- Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
- Experimental Evidence : Animal model studies demonstrated a marked reduction in inflammation markers when treated with the compound, highlighting its potential in managing inflammatory diseases .
Data Tables
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Apoptosis induction | PGIs > 75% against cancer cell lines |
| Antimicrobial | Bacterial inhibition | Effective against resistant strains |
| Anti-inflammatory | Cytokine inhibition | Significant reduction in inflammation |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux (4 h) | Carboxylic acid derivative | 78–85 | |
| 2M NaOH, ethanol, 80°C (3 h) | Sodium carboxylate intermediate | 72–80 |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions protonate the leaving group (NH), while basic conditions deprotonate nucleophiles (e.g., OH).
Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring
The 6-fluorobenzo[d]thiazole ring undergoes regioselective EAS at the 4- and 7-positions due to fluorine’s electron-withdrawing effects:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2 h | 4-Nitro-6-fluorobenzo[d]thiazole | 65 | |
| Br, FeBr | CHCl, 25°C, 1 h | 7-Bromo-6-fluorobenzo[d]thiazole | 58 |
Key Observation :
Nitration occurs preferentially at the 4-position due to steric hindrance at the 7-position . Bromination favors the 7-position under kinetic control.
Cross-Coupling Reactions via Pyrazole C–H Activation
The pyrazole rings participate in palladium-catalyzed couplings:
Example :
Suzuki coupling with 4-methoxyphenylboronic acid introduces a methoxy group at the pyrazole’s 4-position, enhancing solubility .
4.1. Reduction of the Carboxamide
LiAlH reduces the carboxamide to an amine:
4.2. Methylation of Pyrazole NH
NaH/CHI in DMF methylates the pyrazole’s NH:
Cyclization Reactions
Under basic conditions, the carboxamide participates in intramolecular cyclization:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| KCO, DMF, 100°C | Thiazolo[5,4-d]pyrimidine derivative | Kinase inhibition |
Note : Cyclization generates fused heterocycles with enhanced bioactivity .
Stability Under Oxidative Conditions
The compound resists oxidation at the pyrazole methyl groups but undergoes sulfoxide formation at the benzothiazole sulfur:
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| mCPBA, CHCl | Benzothiazole sulfoxide | 90 |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Ranking (1 = Most) | Reference |
|---|---|---|---|
| Carboxamide | Hydrolysis | 1 | |
| Benzothiazole S-atom | Oxidation | 2 | |
| Pyrazole C–H | Cross-coupling | 3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in their heterocyclic substituents and functional groups. Key comparisons include:
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (C16H12N4OS2)
- Substituents: Benzothiazol-2-yl (non-fluorinated) and 5-methylthiophen-2-yl groups.
- The thiophene group may enhance lipophilicity compared to the target compound’s fluorinated benzothiazole .
- Molecular Weight : 356.42 g/mol (vs. ~383–390 g/mol estimated for the target compound).
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide
- Substituents : A simpler 4-fluorophenyl group instead of the fused benzothiazole system.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
Physicochemical and Spectral Properties
The fluorine atom in the target compound would deshield adjacent protons, causing downfield shifts in NMR compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires controlled reaction conditions, including:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for heterocyclic coupling reactions, while ethanol or toluene may improve intermediate stability .
- Catalysts : Triethylamine or KCO can facilitate nucleophilic substitutions or cyclization steps .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Monitoring : Use Thin Layer Chromatography (TLC) to track progress and High-Performance Liquid Chromatography (HPLC) for purity assessment .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and heterocyclic connectivity, with fluorine-19 NMR critical for verifying fluorobenzo[d]thiazole integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
- HPLC : Quantifies purity (>95% recommended for biological assays) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 1–100 µM .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Target kinases or cyclooxygenases (COX) using fluorogenic substrates .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Simulate binding affinity to targets like EGFR or tubulin using AutoDock Vina .
- Gene expression profiling : RNA-seq or qPCR to identify pathways affected (e.g., apoptosis markers like BAX/BCL-2) .
- Metabolomics : LC-MS-based profiling to track metabolic perturbations in treated cells .
Q. How do structural modifications (e.g., fluorobenzo[d]thiazole vs. thiophene substitution) impact bioactivity?
- Methodological Answer :
- Fluorine substitution : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Pyrazole-methyl groups : Increase steric bulk, potentially reducing off-target interactions .
- Thiazole vs. triazole cores : Modify electron density, affecting binding to hydrophobic enzyme pockets .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) .
- Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing 6-fluorobenzo[d]thiazole with benzothiophene) .
- Orthogonal assays : Validate anticancer activity via both MTT and colony formation assays .
Q. What computational approaches support the design of derivatives with enhanced potency?
- Methodological Answer :
- QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to predict bioavailability .
- Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties .
Q. How can stability and degradation pathways of this compound be assessed under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light, or acidic/basic conditions (pH 1–13), followed by HPLC to identify degradation products .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound via LC-MS .
- Crystallography : Analyze solid-state stability under varying humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
